
Dibenz(a,h)anthracen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[k]tetraphen-2-ol is an organic compound with the molecular formula C22H14O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings with a hydroxyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[k]tetraphen-2-ol typically involves transition metal-catalyzed kinetic ring annulation. One common method is the ruthenium-mediated aromatization, which requires multiple steps to achieve the desired product. Another approach involves the use of Yamamoto coupling, although this method has a low yield in the final step .
Industrial Production Methods
Industrial production of Benzo[k]tetraphen-2-ol is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[k]tetraphen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a hydrocarbon.
Substitution: The major products are halogenated or alkylated derivatives of Benzo[k]tetraphen-2-ol.
Wissenschaftliche Forschungsanwendungen
Benzo[k]tetraphen-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Research on Benzo[k]tetraphen-2-ol includes its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: The compound is studied for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.
Wirkmechanismus
The mechanism of action of Benzo[k]tetraphen-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[k]tetraphen-2-ol is similar to other polycyclic aromatic hydrocarbons, such as:
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Benzo[a]anthracene: A polycyclic aromatic hydrocarbon with the chemical formula C18H12.
Uniqueness
The uniqueness of Benzo[k]tetraphen-2-ol lies in its specific structural arrangement and the presence of the hydroxyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72007-85-3 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
naphtho[1,2-b]phenanthren-2-ol |
InChI |
InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H |
InChI-Schlüssel |
HSRPWTYLHBXRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


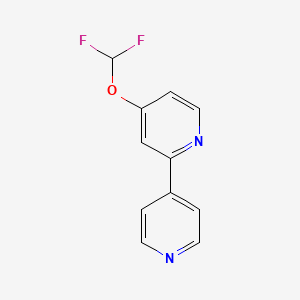
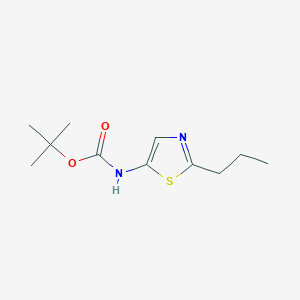
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)
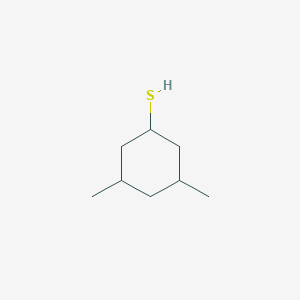
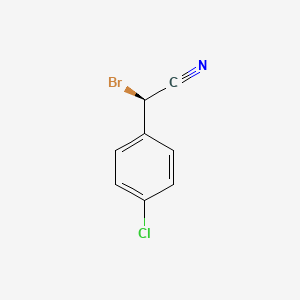
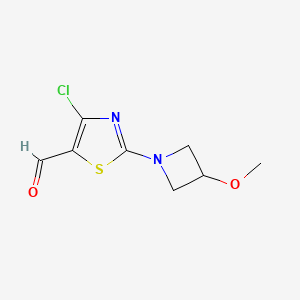

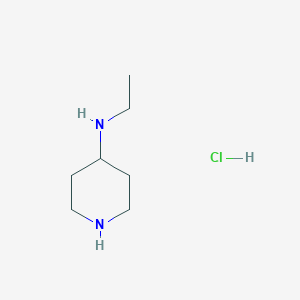
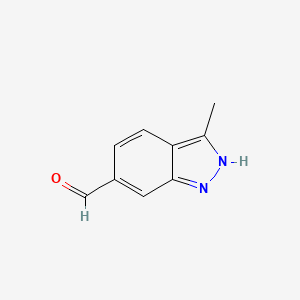
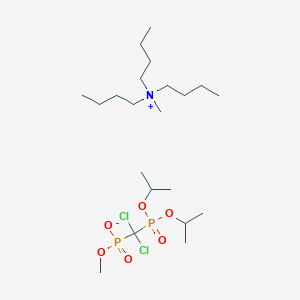
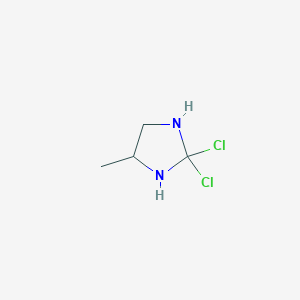

![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
